

# Application Notes and Protocols for Nickel-Catalyzed Enaminone Synthesis

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## Compound of Interest

Compound Name: Enamidonin

Cat. No.: B1243422

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## Introduction

Enaminones are valuable and versatile building blocks in organic synthesis, serving as key intermediates in the preparation of a wide array of carbocyclic and heterocyclic compounds. Their unique structural motif, featuring a conjugated system of an amine, a carbon-carbon double bond, and a carbonyl group, imparts them with both nucleophilic and electrophilic character. This dual reactivity has made them attractive targets for the synthesis of medically important molecules, including anti-inflammatory, anticonvulsant, and antitumor agents. Nickel catalysis has emerged as a powerful tool for the synthesis of enaminones, offering efficient and selective routes under various reaction conditions. This document provides detailed protocols and application notes for two distinct nickel-catalyzed methods for enaminone synthesis: a modern photocatalytic approach and a heterogeneous catalysis method utilizing nickel oxide.

## I. Nickel-Assisted Photocatalytic Synthesis of Enaminones from 3-Bromochromones

This protocol details a dual catalytic system that combines a nickel catalyst with a photoredox catalyst to synthesize a diverse range of enaminone derivatives from 3-bromochromones and amines. The reaction proceeds via a Ni(II)-catalyzed hydroamination, followed by a photocatalytic reductive debromination and subsequent ring opening.<sup>[1][2]</sup>

## Experimental Protocol

### Materials:

- 3-Bromochromone derivatives
- Amine (e.g., morpholine, piperidine, etc.)
- Nickel(II) bromide diglyme complex ( $\text{NiBr}_2 \cdot \text{diglyme}$ )
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy)
- Photocatalyst (e.g., an acridinium salt)
- N,N-Dimethylformamide (DMF), anhydrous
- Schlenk tube or similar reaction vessel
- Blue LED light source (427 nm)
- Magnetic stirrer
- Standard laboratory glassware for workup and purification
- Silica gel for column chromatography

### Procedure:

- To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add the 3-bromochromone derivative (0.2 mmol, 1.0 equiv).
- Add the nickel(II) bromide diglyme complex (5.0 mol %) and 4,4'-di-tert-butyl-2,2'-bipyridine (5.0 mol %).
- Add the photocatalyst (1.0 mol %).
- Add the amine (0.3 mmol, 1.5 equiv).
- Add anhydrous N,N-dimethylformamide (DMF) to achieve the desired concentration.

- Stir the reaction mixture at room temperature (20 °C).
- Irradiate the mixture with a 427 nm blue LED lamp.
- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, quench the reaction and perform an aqueous workup.
- Extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired enaminone.

## Data Presentation

Table 1: Substrate Scope and Yields for the Nickel-Assisted Photocatalytic Synthesis of Enaminones

| Entry | 3-Bromochromone Derivative | Amine      | Product  | Yield (%) |
|-------|----------------------------|------------|--|-----------|
| 1     | 3-Bromochromone            | Morpholine | (Z)-3-morpholino-1-(2-hydroxyphenyl)prop-2-en-1-one          | 85        |
| 2     | 3-Bromochromone            | Piperidine | (Z)-1-(2-hydroxyphenyl)-3-(piperidin-1-yl)prop-2-en-1-one    | 78        |
| 3     | 6-Chloro-3-bromochromone   | Morpholine | (Z)-1-(5-chloro-2-hydroxyphenyl)-3-morpholinoprop-2-en-1-one | 81        |
| 4     | 6-Methyl-3-bromochromone   | Morpholine | (Z)-1-(2-hydroxy-5-methylphenyl)-3-morpholinoprop-2-en-1-one | 75        |

Yields are for the isolated product after purification.

## Signaling Pathway

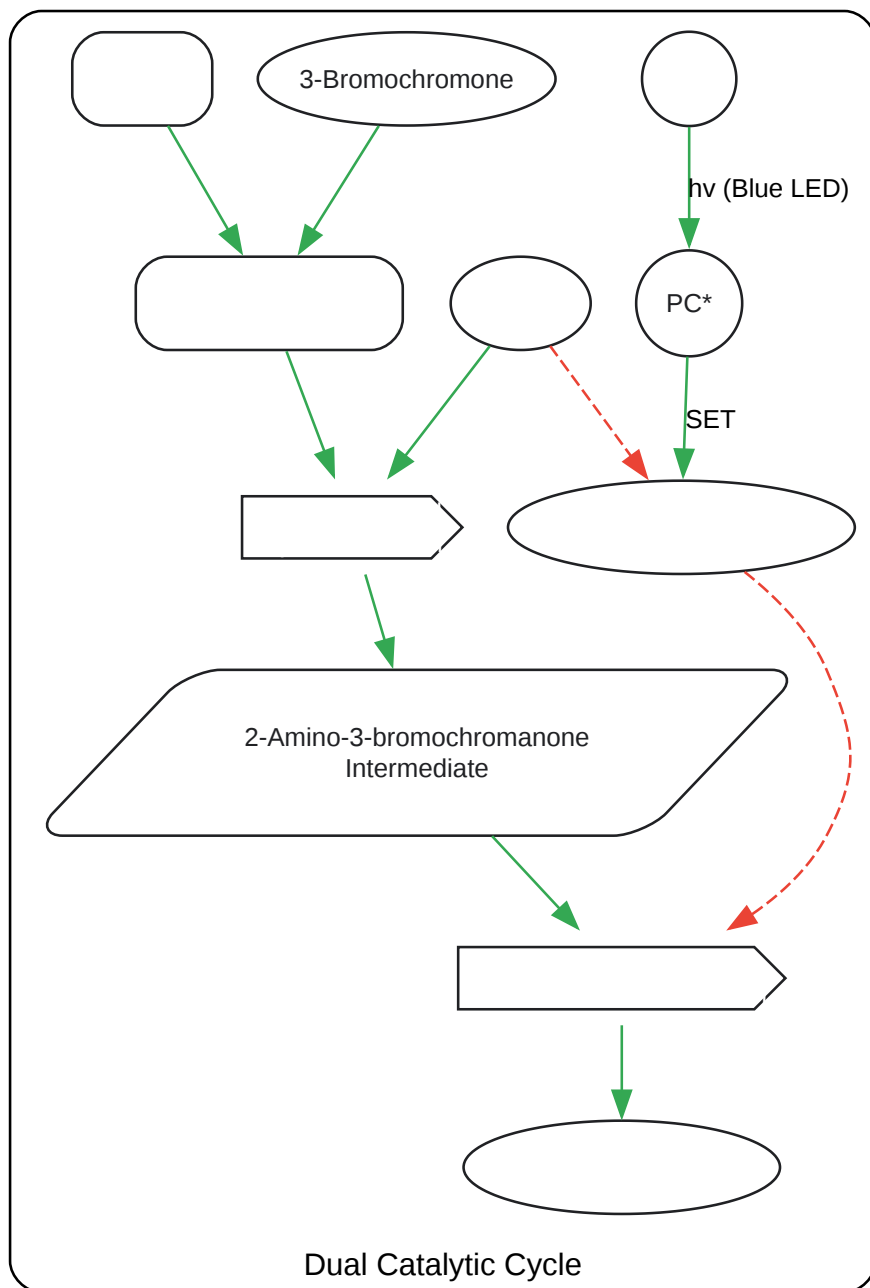


Figure 1. Proposed Mechanism for Photocatalytic Enaminone Synthesis

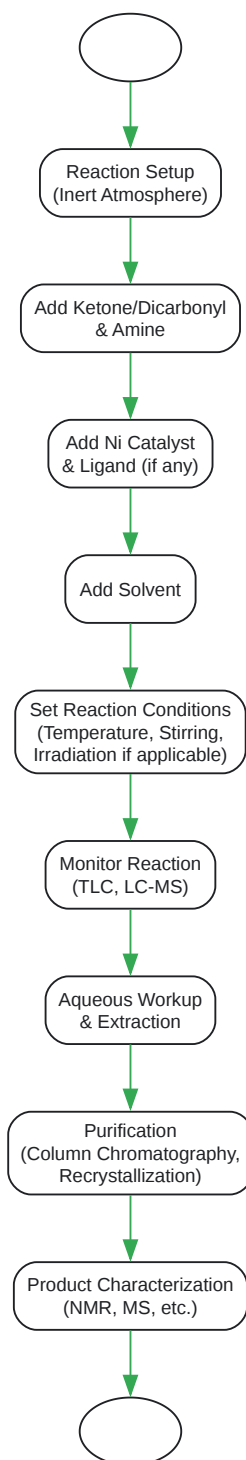


Figure 2. General Workflow for Nickel-Catalyzed Enaminone Synthesis

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## References

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